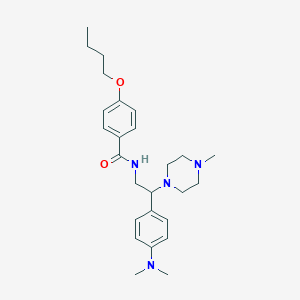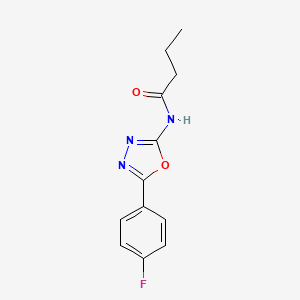![molecular formula C27H32O13 B2933508 methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 229467-41-8](/img/structure/B2933508.png)
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Overview
Description
Methyl jasminoside is a terpenoid.
Natural product derived from plant source.
Scientific Research Applications
Phytochemical Research
Methyl jasminoside is used in phytochemical studies to understand plant biochemistry and the role of natural products in plant defense mechanisms. It’s a key compound for studying the interaction between plants and their environment, including herbivore and pathogen resistance .
Metabolomics
In metabolomics, methyl jasminoside is valuable for profiling plant metabolites. It helps in identifying and quantifying biochemical compounds in plant tissues, which is crucial for understanding plant physiology and development .
Drug Discovery
This compound is also utilized in drug discovery research. Its role in modulating plant defense responses suggests potential therapeutic applications. Researchers explore its effects on human cell lines for insights into new drug formulations .
Agricultural Enhancements
Methyl jasminoside can improve the quality and health properties of fresh fruits. It induces plant resistance against storage-related issues, such as chilling injuries and pathogen attacks, and enhances secondary metabolites and antioxidant activity .
Antioxidant Systems Modulation
The compound plays a role in modulating antioxidant systems in plants. This application is particularly relevant in post-harvest fruit applications, where it can significantly reduce oxidative stress and prolong shelf life .
Food Industry
In the food industry, methyl jasminoside is investigated for its ability to enhance the nutritional value of products. Its impact on increasing antioxidant levels in fruits makes it a compound of interest for developing healthier food options .
Mechanism of Action
Target of Action
It’s known that methyl jasminoside is a derivative of the jasmonate family, which plays a vital role in defense against stress and pathogens in plants .
Mode of Action
Methyl Jasminoside exhibits tumoricidal action against tumor cells via induction of apoptosis and necrosis through multiple pathways . This includes declined mitochondrial membrane potential, enhanced expression of reactive oxygen species (ROS), altered pH homeostasis, an elevated level of cytosolic cytochrome c, and modulated expression of crucial cell survival and metabolism regulatory molecules .
Biochemical Pathways
Methyl Jasminoside has been found to play a significant role in the regulation of the mevalonate (MVA) pathway . It up-regulates the expression of genes involved in the MVA pathway, which is crucial for the biosynthesis of triterpenoid saponins precursors . Additionally, Methyl Jasminoside has been found to promote cross-talk between pathways for the biosynthesis of isoprenoid backbones used to modify proteins in plants .
Result of Action
The molecular and cellular effects of Methyl Jasminoside’s action include deceleration of tumor growth, prolonged survival of tumor-bearing mice, declined blood supply in the tumor milieu, cell cycle arrest, augmented induction of apoptosis and necrosis, deregulated glucose and lipid metabolism, enhanced membrane fragility of tumor cells, and altered cytokine repertoire in the tumor microenvironment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl Jasminoside. For instance, environmental stresses disturb the internal redox environment by inducing oxidative stress. Methyl Jasminoside has been found to ameliorate these abiotic stresses by regulating and modulating diverse plant physio-biochemical attributes .
properties
IUPAC Name |
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O13/c1-35-21(30)12-17-16(10-11-37-20(29)9-8-15-6-4-3-5-7-15)26(38-14-18(17)25(34)36-2)40-27-24(33)23(32)22(31)19(13-28)39-27/h3-10,14,17,19,22-24,26-28,31-33H,11-13H2,1-2H3/b9-8+,16-10-/t17-,19+,22+,23-,24+,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMGAJNGCTGFA-NVNVVJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347500 | |
| Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
CAS RN |
229467-41-8 | |
| Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2933435.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)


![ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933439.png)
![N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2933440.png)


![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)